5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1h-pyrazol-5-yl]-4-cyclohexyl-4h-1,2,4-triazole-3-thiol
Description
Chemical Structure and Properties
The compound 5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS: 306937-11-1) is a heterocyclic molecule featuring:
- A pyrazole ring substituted with a tert-butyl group at position 3 and a 3-methylbenzyl group at position 1.
- A 1,2,4-triazole ring with a cyclohexyl group at position 4 and a thiol (-SH) group at position 2.
Properties
IUPAC Name |
3-[5-tert-butyl-2-[(3-methylphenyl)methyl]pyrazol-3-yl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5S/c1-16-9-8-10-17(13-16)15-27-19(14-20(26-27)23(2,3)4)21-24-25-22(29)28(21)18-11-6-5-7-12-18/h8-10,13-14,18H,5-7,11-12,15H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYPFKGTGDETPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC(=N2)C(C)(C)C)C3=NNC(=S)N3C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound with significant biological activity, particularly in the fields of antifungal and antimicrobial research. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential applications based on diverse research findings.
Compound Overview
- IUPAC Name : 5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
- CAS Number : 306937-16-6
- Molecular Formula : C23H31N5S
- Molecular Weight : 409.591 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole and triazole rings. Various methods have been explored to optimize yields and purity. One common approach includes:
- Formation of Pyrazole : Starting from appropriate hydrazones or hydrazides.
- Cyclization to Triazole : Utilizing cyclization agents under controlled conditions.
- Thiol Functionalization : Introducing the thiol group at the final stage to achieve the desired compound.
Antifungal Activity
Research indicates that derivatives of triazoles exhibit promising antifungal properties. The compound has been evaluated against several fungal strains, showing effective inhibition comparable to established antifungal agents.
| Fungal Strain | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Fusarium oxysporum | 12.5 | Ketoconazole (25) |
| Candida albicans | 6.25 | Fluconazole (12.5) |
| Aspergillus niger | 25 | Nystatin (23) |
The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many commercial antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections .
Antimicrobial Activity
In addition to antifungal properties, the compound has shown broad-spectrum antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Escherichia coli | 32 | Ampicillin (50) |
| Staphylococcus aureus | 16 | Vancomycin (20) |
| Klebsiella pneumoniae | 8 | Gentamicin (10) |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Key aspects influencing its activity include:
- Substituents on the Pyrazole Ring : The presence of tert-butyl and methylbenzyl groups enhances lipophilicity and interaction with biological targets.
- Triazole and Thiol Groups : These functional groups are crucial for binding interactions with enzymes and receptors involved in microbial resistance mechanisms.
Research suggests that modifications in these regions can lead to improved efficacy and selectivity against specific pathogens .
Case Studies
A series of studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Studies : Compounds similar to this one were tested against various fungal pathogens, yielding promising results with EC50 values comparable to existing treatments .
- In Vivo Efficacy : Animal models treated with this compound showed reduced fungal load and improved survival rates compared to untreated controls, highlighting its therapeutic potential .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the use of hydrazine derivatives and thiol groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including 5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For example:
- Bacterial Activity : The compound has shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones indicating its potential as an antibacterial agent .
- Fungal Activity : It also demonstrates antifungal properties against species like Candida albicans, making it a candidate for further development in antifungal therapies .
Medicinal Chemistry Applications
The versatility of triazole compounds in medicinal chemistry is well-documented. This specific compound can be utilized in the following areas:
- Antifungal Agents : Its structure allows for modifications that can enhance activity against resistant fungal strains.
- Antibacterial Development : Given the rise of antibiotic resistance, derivatives of this compound may serve as a basis for new antibacterial drugs.
- Cancer Treatment : Triazole derivatives have been explored for their anticancer properties, suggesting potential pathways for development in oncology .
Case Studies
Several case studies have been conducted to evaluate the efficacy of triazole derivatives:
- Study on Antimicrobial Efficacy : A study published in the Istanbul Journal of Pharmacy explored various triazole derivatives, including 5-[3-(Tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol. Results indicated promising antimicrobial activity against multiple strains, emphasizing the need for further research into its therapeutic potential .
- Triazole in Natural Product Modification : Another study reviewed the role of triazoles in modifying natural products for enhanced pharmacological effects. The findings support the idea that incorporating triazole scaffolds can improve solubility and binding affinity to biological targets .
Comparison with Similar Compounds
Key Physicochemical Properties
- Molecular formula: C₂₃H₃₁N₅S
- Molecular weight: 409.59 g/mol
- Melting point: 181°C
- Density: 1.22 g/cm³ (predicted)
- pKa: 8.19 (predicted), indicating moderate acidity for the thiol group .
The bulky cyclohexyl and tert-butyl groups contribute to high lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related triazole-pyrazole derivatives:
Key Observations
- Electronic Effects : Fluorine (in CAS 263766-83-2) and chlorine (in CAS 306937-18-8) introduce electronegative groups that may influence binding affinity through dipole interactions .
- Thermal Stability : Higher melting points in halogenated derivatives (e.g., 191–216°C) suggest stronger crystal lattice forces due to polar substituents .
Antifungal and Antiradical Activities
- Alkyl Derivatives () : Compounds like 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed moderate DPPH radical scavenging activity (IC₅₀: 50–100 μM), attributed to the thiol group’s redox activity .
- S-Alkyl Derivatives (): 4-Amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives exhibited promising antifungal activity (MIC: 2–8 μg/mL against Candida albicans) via molecular docking with lanosterol 14α-demethylase .
Anticonvulsant Potential
Target Compound’s Hypothesized Activity
- Antioxidant therapy (via thiol-mediated radical scavenging).
- Central nervous system disorders (due to tert-butyl and benzyl groups enhancing blood-brain barrier penetration) .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step protocols, including:
- Thiazole-triazole coupling : Reacting pyrazole intermediates with thiazole derivatives under controlled conditions (e.g., 70–80°C, PEG-400 solvent, and Bleaching Earth Clay catalyst) .
- Purification : Use of thin-layer chromatography (TLC) for reaction monitoring and recrystallization in aqueous acetic acid for final product isolation .
- Functional group protection : Tert-butyl and cyclohexyl groups require inert atmospheres to prevent side reactions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- ¹H NMR and IR : Confirm substituent positions (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and thiol (-SH) stretching vibrations (~2550 cm⁻¹) .
- LC-MS and elemental analysis : Verify molecular weight (e.g., 327.45 g/mol) and elemental composition (C, H, N, S) .
Q. What preliminary biological screening models are recommended to assess anticonvulsant or antimicrobial potential?
- Anticonvulsant assays : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, as used for structurally related pyrazole-triazole hybrids .
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can researchers optimize the yield of the thiazole-triazole coupling step?
- Catalyst optimization : Replace Bleaching Earth Clay with Lewis acids (e.g., ZnCl₂) or explore microwave-assisted synthesis to reduce reaction time .
- Solvent selection : Test polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Standardized assays : Control variables like cell line viability, compound purity (>95%), and solvent (DMSO concentration ≤0.1%) .
- Meta-analysis : Compare data from analogs (e.g., 4-ethyl-4H-triazole derivatives) to identify substituent-dependent trends .
Q. How does the tert-butyl group influence pharmacokinetic properties compared to other alkyl substituents?
- Lipophilicity : Tert-butyl increases logP values, enhancing blood-brain barrier permeability but reducing aqueous solubility. Comparative studies with methyl or isopropyl analogs can quantify this effect .
- Metabolic stability : Evaluate cytochrome P450 interactions using liver microsome assays .
Q. What computational approaches predict binding affinity with neurological targets like GABA receptors?
- Molecular docking : Use AutoDock Vina to simulate interactions with GABA-A receptor subunits (e.g., α1β2γ2) .
- ADME analysis : Predict oral bioavailability and toxicity via SwissADME or pkCSM .
Q. How can low aqueous solubility be addressed for in vivo studies?
- Formulation strategies : Use cyclodextrin inclusion complexes or nanoemulsions .
- Prodrug design : Introduce phosphate esters at the thiol group for improved solubility .
Q. What are critical considerations for SAR studies on cyclohexyl substituents?
Q. How do pH and temperature affect the tautomeric stability of the triazole-thiol moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
